4-[2-(4-chlorophenoxy)acetyl]-N-ethylpiperazine-1-carboxamide
Description
4-[2-(4-chlorophenoxy)acetyl]-N-ethylpiperazine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring, a chlorophenoxy group, and an acetyl group
Properties
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]-N-ethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-2-17-15(21)19-9-7-18(8-10-19)14(20)11-22-13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDBSGFKWUMIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chlorophenoxy)acetyl]-N-ethylpiperazine-1-carboxamide typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 4-chlorophenoxyacetyl chloride: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Acylation of N-ethylpiperazine: The final step involves the reaction of 4-chlorophenoxyacetyl chloride with N-ethylpiperazine to form the desired compound under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 4-chlorophenol and chloroacetic acid are reacted in industrial reactors.
Efficient conversion processes: The conversion to 4-chlorophenoxyacetyl chloride is optimized for high yield and purity.
Automated acylation: The final acylation step is carried out in automated systems to ensure consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chlorophenoxy)acetyl]-N-ethylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution products: Various substituted derivatives depending on the nucleophile used.
Oxidation products: Oxidized forms of the compound with altered functional groups.
Hydrolysis products: Carboxylic acids and amines resulting from the breakdown of the amide bond.
Scientific Research Applications
4-[2-(4-chlorophenoxy)acetyl]-N-ethylpiperazine-1-carboxamide has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Industrial applications: It serves as an intermediate in the synthesis of other complex organic compounds used in various industries.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenoxy)acetyl]-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets:
Binding to receptors: The compound may bind to certain receptors, modulating their activity and influencing cellular responses.
Enzyme inhibition: It can act as an inhibitor of specific enzymes, affecting metabolic pathways and biochemical processes.
Signal transduction: The compound may interfere with signal transduction pathways, altering cellular communication and function.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A related compound used as a plant growth regulator.
4-chlorophenoxyacetyl chloride: An intermediate in the synthesis of various organic compounds.
N-ethylpiperazine derivatives: Compounds with similar piperazine structures but different functional groups.
Uniqueness
4-[2-(4-chlorophenoxy)acetyl]-N-ethylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
